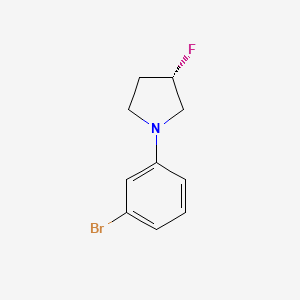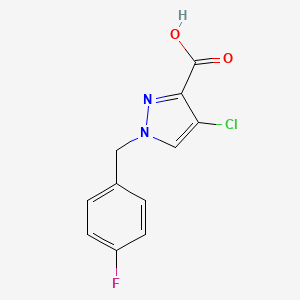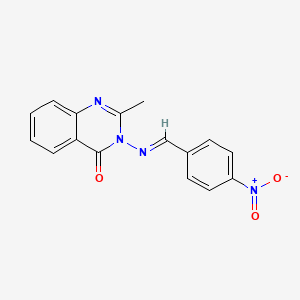
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methylquinazolin-4(3H)-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Oxidation: Oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Reduction: 2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 2-Carboxy-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinazolin-4(3H)-one: The parent compound without the nitrobenzylidene moiety.
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-((4-aminobenzylidene)amino)quinazolin-4(3H)-one: The reduced form of the compound.
Uniqueness
2-Methyl-3-((4-nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the presence of both the methyl group and the nitrobenzylidene moiety, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H12N4O3 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H12N4O3/c1-11-18-15-5-3-2-4-14(15)16(21)19(11)17-10-12-6-8-13(9-7-12)20(22)23/h2-10H,1H3/b17-10+ |
InChI-Schlüssel |
CPRFJOWAYAUDJU-LICLKQGHSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



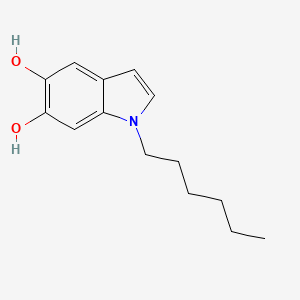

![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)
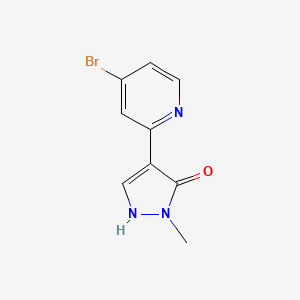
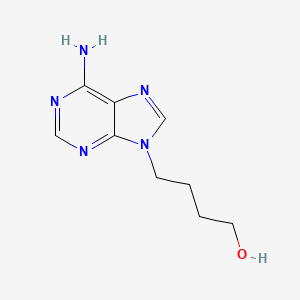
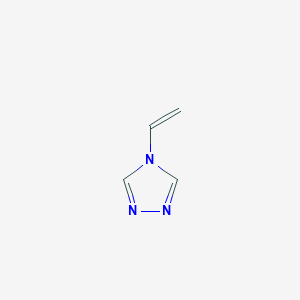

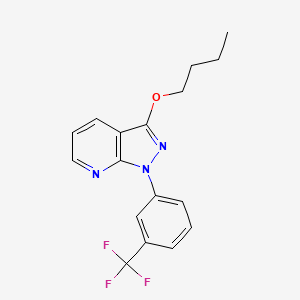
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)

